(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one
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Overview
Description
ITI214 free base: is a potent, central nervous system-active, orally bioavailable inhibitor of phosphodiesterase type 1 (PDE1). It exhibits excellent selectivity against other phosphodiesterase family members and a range of enzymes, receptors, transporters, and ion channels. The compound has shown efficacy in various animal models of motor and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITI214 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of ITI214 free base likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: ITI214 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired transformation without degrading the compound .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry: ITI214 free base is used as a research tool to study the inhibition of phosphodiesterase type 1 and its effects on various biochemical pathways .
Biology: In biological research, ITI214 free base is used to investigate its effects on cellular functions, including cell migration and cytokine production. It has been shown to modulate immune cell function, particularly in microglia and macrophages .
Medicine: ITI214 free base has potential therapeutic applications in treating conditions such as heart failure and cancer. In heart failure, it improves cardiac function by enhancing contractility and dilating systemic arteries without inducing abnormal heart rhythms . In cancer research, it has been shown to inhibit tumor growth when combined with checkpoint inhibitors .
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting phosphodiesterase type 1 .
Mechanism of Action
ITI214 free base exerts its effects by inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 free base increases the levels of these cyclic nucleotides, leading to various physiological effects. In the heart, it enhances cardiac contractility and dilates blood vessels, improving cardiac output and reducing vascular resistance . In the immune system, it modulates the function of immune cells, promoting antitumor immunity .
Comparison with Similar Compounds
ITI214: A similar compound with slight variations in its chemical structure and properties.
PDE1 Inhibitors: Other inhibitors of phosphodiesterase type 1, such as vinpocetine and cilostazol, which have different selectivity profiles and therapeutic applications.
Uniqueness: ITI214 free base is unique due to its high selectivity for phosphodiesterase type 1 and its potent central nervous system activity. It has shown efficacy in various animal models and has potential therapeutic applications in both cardiovascular and oncological diseases .
Biological Activity
The compound (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]pentadeca-2,5,9-trien-7-one , also referred to as ITI-214 in some literature, is a complex organic molecule with significant biological activity primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1) . This compound has garnered attention due to its potential applications in treating various conditions such as heart failure and certain cancers.
Chemical Structure and Properties
The molecular formula of this compound is C29H26FN7O, with a molecular weight of approximately 507.6 g/mol . It features a tetracyclic structure with multiple functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Weight | 507.6 g/mol |
XLogP3-AA | 4.8 |
CAS Number | 1642303-38-5 |
Minimum Purity | 95% |
ITI-214 functions by inhibiting PDE1, an enzyme that regulates intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition can lead to enhanced signaling pathways that are beneficial in various therapeutic contexts . The selective inhibition of PDE1 has been linked to improved cardiac function and potential anti-cancer effects by modulating cellular signaling pathways involved in proliferation and apoptosis.
Preclinical Studies
Several preclinical studies have demonstrated the biological efficacy of ITI-214:
- Cardiac Function : In animal models of heart failure, ITI-214 administration resulted in improved cardiac output and reduced myocardial fibrosis .
- Cancer Models : The compound exhibited anti-proliferative effects in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of ITI-214:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Aniline derivative with a different heterocycle | Anticancer |
Compound B | Similar tetracyclic framework but lacks fluorine | Antimicrobial |
Compound C | Contains a different substituent on the aniline ring | Enzyme inhibitor |
This table illustrates that while there are compounds with similar frameworks or functional groups, the specific combination of features in ITI-214 may confer unique properties that warrant further exploration.
Case Studies
Case Study 1: Heart Failure Treatment
In a study involving dogs with induced heart failure, ITI-214 was administered over a period of four weeks. Results indicated significant improvements in left ventricular ejection fraction (LVEF) compared to control groups . These findings suggest that PDE1 inhibition may provide a novel therapeutic avenue for managing heart failure.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that ITI-214 inhibited cell growth by more than 50% at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Properties
Molecular Formula |
C29H26FN7O |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3 |
InChI Key |
BBIPVJCGIASXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 |
Origin of Product |
United States |
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